

vanillic acid role in neurotransmitter synthesis

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Compound Focus: Vanillic acid

CAS No.: 2475-56-1

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Biochemical Profile of Vanillic Acid

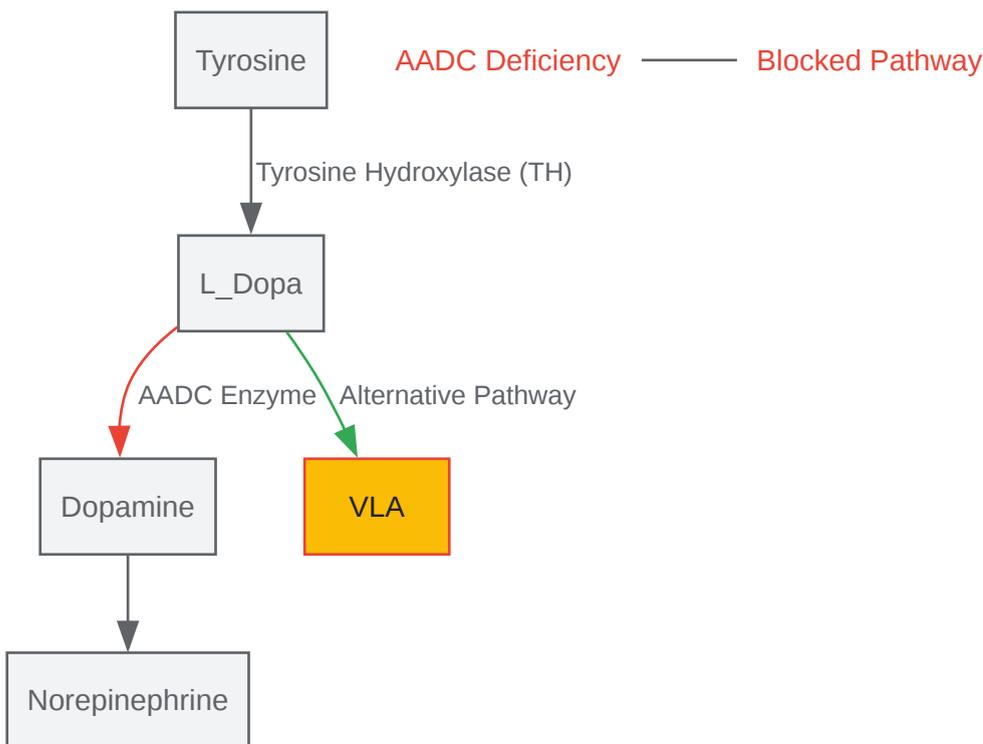
The table below summarizes the core biochemical information for **Vanillic Acid**.

Property	Description
Chemical Names	α ,4-Dihydroxy-3-methoxy-benzenepropanoic Acid; 3-(4-Hydroxy-3-methoxyphenyl)-lactic Acid; 2-Hydroxy-3-guaiacylpropanoic Acid [1]
CAS Number	2475-56-1 [1]
Molecular Formula	$C_{10}H_{12}O_5$ [1]
Molecular Weight	212.2 [1]
Primary Clinical Role	Diagnostic biomarker for Aromatic L-amino acid decarboxylase (AADC) deficiency [2] [3]

Vanillic Acid in Neurotransmitter Disorders

Vanillic acid is a diagnostic marker for **Aromatic L-amino acid decarboxylase (AADC) deficiency**, a rare inherited disorder that disrupts the synthesis of key neurotransmitters [4] [3].

- **The Metabolic Block:** AADC enzyme is essential for the final step in producing **serotonin** and **catecholamines** (dopamine, norepinephrine) [4] [3]. In AADC deficiency, this conversion is impaired.
- **Precursor Accumulation:** L-Dopa, a precursor to dopamine, accumulates due to the metabolic block [3].
- **Formation of Vanillic Acid:** Accumulated L-Dopa is metabolized through an alternative pathway, leading to the production and buildup of **vanillic acid (VLA)**, which is detected in urine [3].



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*Diagram of the neurotransmitter synthesis pathway showing the metabolic block in AADC deficiency and the alternative formation of **Vanillic Acid (VLA)**.*

Diagnostic Data and Protocols

In AADC deficiency, individual concentrations of VLA and VMA can be variable. The **VLA/VMA ratio** has been established as a more reliable and robust diagnostic parameter [2] [5].

Quantitative Metabolite Levels in Urine

The table below compares the levels of key metabolites in healthy controls versus patients with AADC deficiency, based on a study of 10,095 controls and 14 AADC deficiency patients [2] [5].

Metabolite / Ratio	Non-AADC Deficient Controls (Mean)	AADC Deficient Patients (Mean)	Measurement
VLA	0.3 mmol/mol creatinine	10.24 mmol/mol creatinine	Urine
VMA	5.59 mmol/mol creatinine	0.45 mmol/mol creatinine	Urine
VLA/VMA Ratio	0.07	23.16	Calculated

Detailed Experimental Protocol

The methodology for determining the VLA/VMA ratio typically involves gas chromatography-mass spectrometry (GC-MS) [2] [5]:

- **Sample Preparation:** Urine samples are acidified and subjected to liquid-liquid extraction to isolate the organic acids.
- **Derivatization:** The extracted acids are chemically modified (trimethylsilylation) to make them more volatile and suitable for GC-MS analysis.
- **Separation and Detection:**
 - The derivatized sample is injected into a gas chromatograph, which separates the compounds based on their physical and chemical properties.
 - The separated compounds are then ionized and detected by a mass spectrometer, which identifies them based on their unique mass-to-charge ratio.
- **Semi-Quantitation:** The concentrations of VLA and VMA are determined semi-quantitatively by comparing their signal intensities to internal standards.
- **Ratio Calculation:** The VLA/VMA ratio is calculated from the semi-quantitative concentrations. It is crucial to use **age-adjusted thresholds** for accurate diagnosis, as the ratio tends to decrease with patient age [2].

Additional Diagnostic Markers

Beyond urinary organic acid analysis, other supportive laboratory investigations for AADC deficiency include:

- **Cerebrospinal Fluid Analysis:** The most informative diagnostic test, showing low levels of the neurotransmitter metabolites **homovanillic acid (HVA)** and **5-hydroxyindoleacetic acid (5-HIAA)**, alongside elevated **3-O-methyldopa (3-OMD)** [4] [3].
- **Blood Analysis:** Elevated **3-OMD in plasma or dried blood spots** is a highly sensitive marker. **Hyperprolactinemia** (elevated serum prolactin) is also a common finding due to deficient dopamine, which normally inhibits prolactin release [3].
- **Genetic Analysis:** Definitive confirmation is achieved by identifying biallelic pathogenic variants in the **DDC** gene [4].

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